molecular formula C11H21NO4 B1443757 Tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1403766-49-3

Tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B1443757
CAS No.: 1403766-49-3
M. Wt: 231.29 g/mol
InChI Key: BZUJNOSCUZJLSA-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H21NO4 It is a piperidine derivative that features a tert-butyl ester group, a hydroxymethyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate typically involves the protection of piperidine derivatives followed by selective functionalization. One common method includes the use of tert-butyl chloroformate to introduce the tert-butyl ester group. The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available piperidine derivatives. The process includes protection, functionalization, and deprotection steps under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.

    Reduction: The hydroxyl group can be reduced to form corresponding ethers or alkanes.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethers or alkanes.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various piperidine-based compounds.

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of piperidine-based drugs with biological targets.

Medicine: This compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl ester group may enhance the compound’s stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound features a phenyl group instead of a hydroxymethyl group, leading to different chemical properties and applications.

    Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate:

Uniqueness: Tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate is unique due to the presence of both hydroxyl and hydroxymethyl groups, which provide versatile functionalization options. The tert-butyl ester group enhances its stability and makes it suitable for various synthetic and research applications.

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-6-4-5-11(15,7-12)8-13/h13,15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUJNOSCUZJLSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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